5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
The compound contains several functional groups including a furan ring, a trifluoromethyl group, a triazolo ring, a pyridine ring, an isoxazole ring, and a carboxamide group. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to have a significant electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used in pharmaceuticals and can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .Scientific Research Applications
Organic Synthesis and Structural Analysis
This compound and its derivatives have been a focal point in the design and synthesis of heterocyclic compounds, demonstrating the versatility of the furan moiety in organic chemistry. For example, Başoğlu et al. (2013) explored the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide, showcasing the compound's potential as a precursor in synthesizing compounds with biological activity Design, synthesis and antimicrobial activities of some azole derivatives. Similarly, Sanad and Mekky (2018) utilized enaminone incorporating a dibromobenzofuran moiety for novel azines and azolotriazines synthesis, highlighting the structural diversity achievable with such frameworks Enaminone Incorporating a Dibromobenzofuran Moiety: Versatile Precursor for Novel Azines and Azolotriazines.
Antimicrobial and Antiprotozoal Activities
The synthesis of derivatives related to this compound has shown significant biological activities. For instance, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and in vitro IC(50) values against T. b. rhodesiense and P. falciparum, indicating potent antiprotozoal activities Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents.
Pharmacological Potential
Several studies have focused on the pharmacological applications of compounds derived from or related to "5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide". For example, Azam et al. (2010) explored the anti-Parkinsonian evaluation of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones against neuroleptic-induced catalepsy and oxidative stress in mice, highlighting the compound's therapeutic potential Design, synthesis and anti-Parkinsonian evaluation of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones against neuroleptic-induced catalepsy and oxidative stress in mice.
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O3/c17-16(18,19)9-3-1-5-24-13(21-22-14(9)24)8-20-15(25)10-7-12(27-23-10)11-4-2-6-26-11/h1-7H,8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCIOEBZMRTSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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